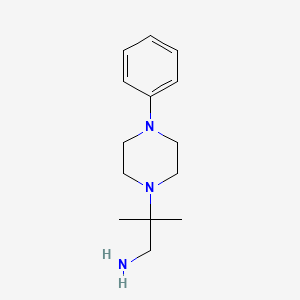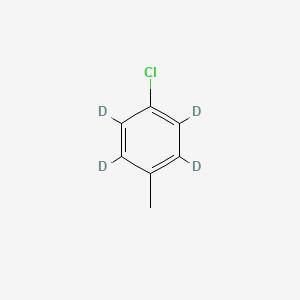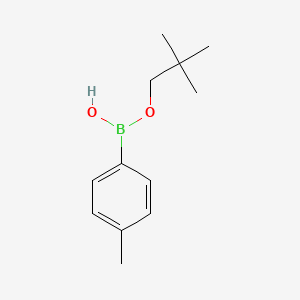
2,2-Dimethylpropoxy-(4-methylphenyl)borinic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methylphenylboronic acid neopentyl ester is an organoboron compound widely used in organic synthesis, particularly in Suzuki–Miyaura coupling reactions. This compound is known for its stability, reactivity, and ease of preparation, making it a valuable reagent in various chemical processes.
准备方法
Synthetic Routes and Reaction Conditions
4-Methylphenylboronic acid neopentyl ester can be synthesized through the esterification of 4-methylphenylboronic acid with neopentyl glycol. The reaction typically involves the use of a dehydrating agent to facilitate the formation of the ester bond. Common dehydrating agents include molecular sieves or anhydrous magnesium sulfate. The reaction is usually carried out under reflux conditions in an inert atmosphere to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of 4-methylphenylboronic acid neopentyl ester involves similar synthetic routes but on a larger scale. The process may include continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality.
化学反应分析
Types of Reactions
4-Methylphenylboronic acid neopentyl ester undergoes various chemical reactions, including:
Suzuki–Miyaura Coupling: This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The reaction forms a carbon-carbon bond, producing biaryl or substituted alkenes.
Oxidation: The boronic ester can be oxidized to form the corresponding phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-methylphenylboronic acid and neopentyl glycol.
Common Reagents and Conditions
Suzuki–Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol).
Oxidation: Hydrogen peroxide, sodium perborate, or other oxidizing agents.
Hydrolysis: Acidic (e.g., HCl) or basic (e.g., NaOH) aqueous solutions.
Major Products
Suzuki–Miyaura Coupling: Biaryl or substituted alkenes.
Oxidation: 4-Methylphenol.
Hydrolysis: 4-Methylphenylboronic acid and neopentyl glycol.
科学研究应用
4-Methylphenylboronic acid neopentyl ester has numerous applications in scientific research:
Chemistry: Widely used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds, essential in the synthesis of pharmaceuticals, agrochemicals, and organic materials.
Biology: Utilized in the development of boron-containing compounds for biological studies, including enzyme inhibitors and molecular probes.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of boron-containing drugs with unique pharmacological properties.
Industry: Employed in the production of advanced materials, such as polymers and electronic components, due to its ability to form stable carbon-boron bonds.
作用机制
The primary mechanism of action for 4-methylphenylboronic acid neopentyl ester involves its role as a boron reagent in Suzuki–Miyaura coupling reactions. The process includes the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic ester transfers its aryl group to the palladium complex, forming a new carbon-palladium bond.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl or substituted alkene product and regenerating the palladium catalyst.
相似化合物的比较
Similar Compounds
Pinacol Boronic Esters: Similar in structure and reactivity, but pinacol boronic esters are often more stable and easier to handle.
Catechol Boronic Esters: Known for their high reactivity, but they can be more challenging to synthesize and purify.
Alkenylboranes: Used in similar coupling reactions but have different reactivity profiles and stability.
Uniqueness
4-Methylphenylboronic acid neopentyl ester is unique due to its balance of stability, reactivity, and ease of preparation. It offers a versatile and efficient option for various synthetic applications, particularly in Suzuki–Miyaura coupling reactions.
属性
分子式 |
C12H19BO2 |
|---|---|
分子量 |
206.09 g/mol |
IUPAC 名称 |
2,2-dimethylpropoxy-(4-methylphenyl)borinic acid |
InChI |
InChI=1S/C12H19BO2/c1-10-5-7-11(8-6-10)13(14)15-9-12(2,3)4/h5-8,14H,9H2,1-4H3 |
InChI 键 |
VKHCYLVRGBKLAH-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC=C(C=C1)C)(O)OCC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-Benzo[1,3]dioxol-5-ylmethyl-4-ethyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B13405571.png)
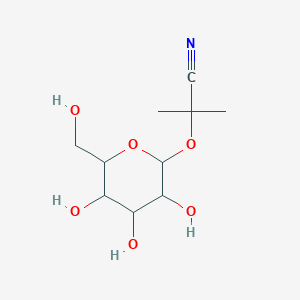
![2-Chloro-1-{4-fluoro-2-[(1-methyl-4-piperidinyl)amino]phenyl}ethanone](/img/structure/B13405579.png)
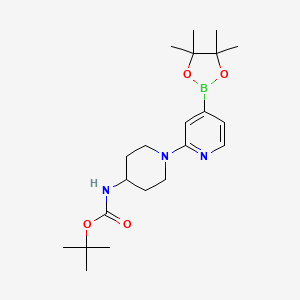
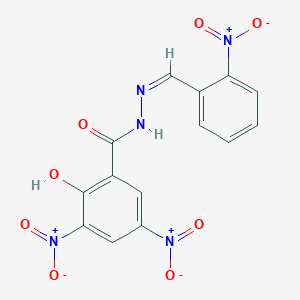
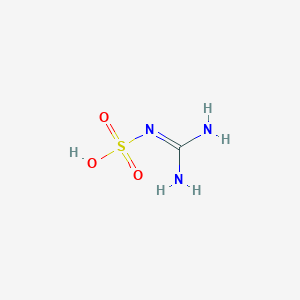

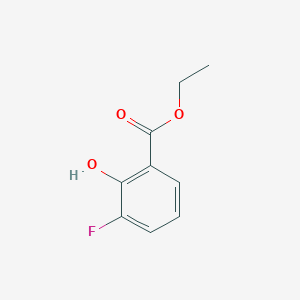
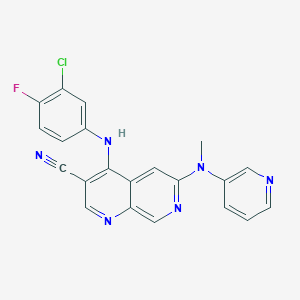
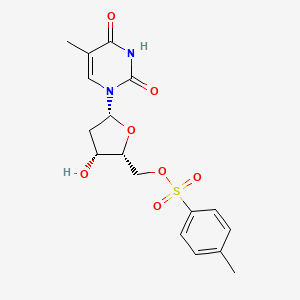
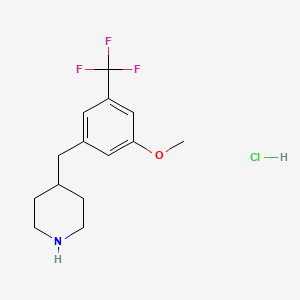
![[(2R,3R,4R)-2-(3,4-Dihydroxyphenyl)-4-[(2R,3R)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-(3,4,5-trihydroxybenzoyl)oxy-chroman-8-yl]-5,7-dihydroxy-chroman-3-yl]3,4,5-trihydroxybenzoate](/img/structure/B13405646.png)
